molecular formula C11H11IO3 B1598699 Ethyl (2-iodobenzoyl)acetate CAS No. 90034-85-8

Ethyl (2-iodobenzoyl)acetate

Cat. No.: B1598699
CAS No.: 90034-85-8
M. Wt: 318.11 g/mol
InChI Key: RMXYWHBYIQLPGY-UHFFFAOYSA-N
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Description

Ethyl (2-iodobenzoyl)acetate is an organic compound with the molecular formula C11H11IO3 and a molecular weight of 318.11 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an iodine atom on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2-iodobenzoyl)acetate can be synthesized through several methods. One common route involves the reaction of 2-iodobenzoic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-iodobenzoyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl (2-iodobenzoyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl (2-iodobenzoyl)acetate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carbonyl group can undergo nucleophilic attack, leading to the formation of various reaction intermediates. These interactions are crucial for the compound’s role in chemical synthesis and biological studies .

Comparison with Similar Compounds

Uniqueness: Ethyl (2-iodobenzoyl)acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom enhances the compound’s ability to participate in halogen bonding and substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 3-(2-iodophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXYWHBYIQLPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399860
Record name Ethyl (2-iodobenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90034-85-8
Record name Ethyl (2-iodobenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Cyclohexyl isopropylamine (10.6 grams) is dissolved in 80 ml of tetrahydrofuran and the solution is cooled to -78° C. In a nitrogen stream, a solution of n-butyl lithium (about 15%) in hexane solution (26 ml) is added thereto, and the mixture temperature is raised to -40° C. Then it is cooled to -78° C. once again, 3.3 grams of ethyl acetate is gradually added thereto and, ten minutes thereafter, a solution of 10 grams of o-iodobenzoyl chloride in tetrahydrofuran is dropped thereinto gradually. The mixture is stirred at -78° C. for one hour, then gradually warmed up to 0° C. within two to three hours, 20 ml of 20% hydrochloric acid solution is added thereto, the mixture is poured into ice water, and extracted with ether. The extract is washed with a saturated aqueous solution of sodium bicarbonate, dried with anhydrous magnesium sulfate, ether is evaporated therefrom, and the resulting oil is purified by distilling in vacuo to give 8.5 grams of pale yellow oil, b.p. 142° C./3 mmHg.
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26 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.